molecular formula C4H5NO2 B1313883 Pyrrolidine-2,3-dione CAS No. 36069-76-8

Pyrrolidine-2,3-dione

Cat. No.: B1313883
CAS No.: 36069-76-8
M. Wt: 99.09 g/mol
InChI Key: QFYXSLAAXZTRLG-UHFFFAOYSA-N
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Description

Pyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. It is a direct precursor to 2-pyrrolidones and pyrrolidines, which are crucial in various bioactive compounds

Mechanism of Action

Target of Action

Pyrrolidine-2,3-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of various human diseases . It has been identified as a potential scaffold to inhibit the PBP3 target , a penicillin-binding protein that is a proven target inhibited by β-lactam antibiotics .

Mode of Action

The compound interacts with its targets and induces changes in their function. For instance, it has been found to inhibit the PBP3 of Pseudomonas aeruginosa . The key structural features required for target inhibition include a 3-hydroxyl group (R 2) and a heteroaryl group (R 1) appended to the N-pyrroldine-2,3-dione via a methylene linker .

Biochemical Pathways

The biosynthesis of pyrrolidine-2,3-diones in microorganisms is normally directed by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries . The tetramic acid moiety of these compounds is formed on an atypical NRPS module constituted by two discrete proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The result of the action of this compound derivatives can vary depending on the specific derivative and its target. For instance, some derivatives have shown excellent target inhibition and initial antibacterial activities against P. aeruginosa . Other derivatives have exhibited potent antitumor activity .

Action Environment

The action, efficacy, and stability of this compound derivatives can be influenced by various environmental factors. These factors can include the specific conditions under which the compound is synthesized , as well as the biological environment in which the compound acts .

Biochemical Analysis

Biochemical Properties

Pyrrolidine-2,3-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been identified as a novel inhibitor of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa . This interaction is significant because PBP3 is essential for bacterial cell wall synthesis, and inhibiting this protein can lead to the development of new antibacterial agents. This compound interacts with PBP3 through a binding interaction that disrupts the enzyme’s function, thereby inhibiting bacterial growth.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound inhibits cell wall synthesis by targeting PBP3, leading to cell lysis and death . In eukaryotic cells, this compound has been shown to influence cell signaling pathways and gene expression. For example, it can inhibit the activity of cyclin-dependent kinase 5 (Cdk5) when complexed with p25, affecting neuronal cell function and potentially offering therapeutic benefits for neurodegenerative diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target proteins. The compound’s structure allows it to fit into the active site of enzymes like PBP3 and Cdk5/p25, where it forms stable complexes that inhibit enzyme activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes play critical roles in these processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that this compound remains stable under various conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes, with potential implications for chronic treatment regimens.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound is metabolized by specific enzymes that modify its structure, influencing its activity and stability . These metabolic interactions can affect the overall metabolic flux and levels of metabolites within cells, impacting cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can influence its efficacy and potential side effects, as localized concentrations may vary across different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, such as the active sites of enzymes, to exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-2,3-dione can be synthesized through various methods. One common approach involves the reaction of nitriles with ethyl glyoxalate, followed by base-promoted aldol condensation, reductive ring closure, and alcohol-to-ketone oxidation . Another method includes the interaction of amide-tethered 1,6-enynes with carbon monoxide and an alcohol, followed by oxidative cleavage of the exocyclic carbon-carbon bond .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield pyrrolidine derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the this compound scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in medicinal chemistry .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol

Properties

IUPAC Name

pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYXSLAAXZTRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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